molecular formula C14H11FN2 B1463943 2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole CAS No. 1021397-45-4

2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole

Cat. No.: B1463943
CAS No.: 1021397-45-4
M. Wt: 226.25 g/mol
InChI Key: JWLXTBPULIBQMS-UHFFFAOYSA-N
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Description

2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. This specific compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-fluoro-2-methylphenylamine with orthoesters or orthoformates in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the diazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzodiazole derivatives.

Scientific Research Applications

2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-methylphenyl)-1H-1,3-benzodiazole
  • 2-(5-bromo-2-methylphenyl)-1H-1,3-benzodiazole
  • 2-(5-iodo-2-methylphenyl)-1H-1,3-benzodiazole

Uniqueness

2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its chloro, bromo, or iodo counterparts.

Properties

IUPAC Name

2-(5-fluoro-2-methylphenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2/c1-9-6-7-10(15)8-11(9)14-16-12-4-2-3-5-13(12)17-14/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLXTBPULIBQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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